Butyl sorbate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis and Catalysis:

- As a Solvent: Butyl sorbate acts as a non-polar, aprotic solvent in various organic reactions, particularly for hydrogenation processes. Its low volatility and miscibility with both polar and non-polar compounds make it a versatile choice [1].

- As a Reactant: Butyl sorbate participates in specific chemical reactions. For example, it undergoes hydrogenation to form butyl cis-hex-3-enoate using ruthenium-based catalysts, demonstrating its potential in targeted organic synthesis [].

Pharmaceutical and Biomedical Research:

- Excipient in Drug Formulations: Butyl sorbate serves as an excipient, an inactive ingredient, in various pharmaceutical formulations. Its lipophilic nature enhances drug solubility and improves bioavailability, making it suitable for oral, topical, and parenteral applications.

- Enhancement of Drug Delivery: Research explores the potential of butyl sorbate in improving drug delivery systems. Studies suggest its ability to modulate the release profile of drugs and enhance their permeation through biological membranes [].

Material Science and Nanotechnology:

- Synthesis of Nanoparticles: Butyl sorbate acts as a stabilizing agent in the synthesis of various nanoparticles. It prevents particle aggregation and maintains their size and dispersion, crucial for their functionality in diverse applications [].

- Preparation of Polymer Films: Research investigates the use of butyl sorbate in preparing polymer films with specific properties. Its incorporation can influence film morphology, mechanical strength, and permeability, making it valuable for tailoring film characteristics for various purposes [].

Environmental Research:

- Biodegradation Studies: Butyl sorbate is readily biodegradable by microorganisms, making it an environmentally friendly alternative to some non-degradable solvents used in research.

- Bioremediation Applications: Studies explore the potential of butyl sorbate in facilitating bioremediation of contaminated sites. Its ability to solubilize hydrophobic pollutants can enhance their accessibility to microorganisms, aiding their degradation.

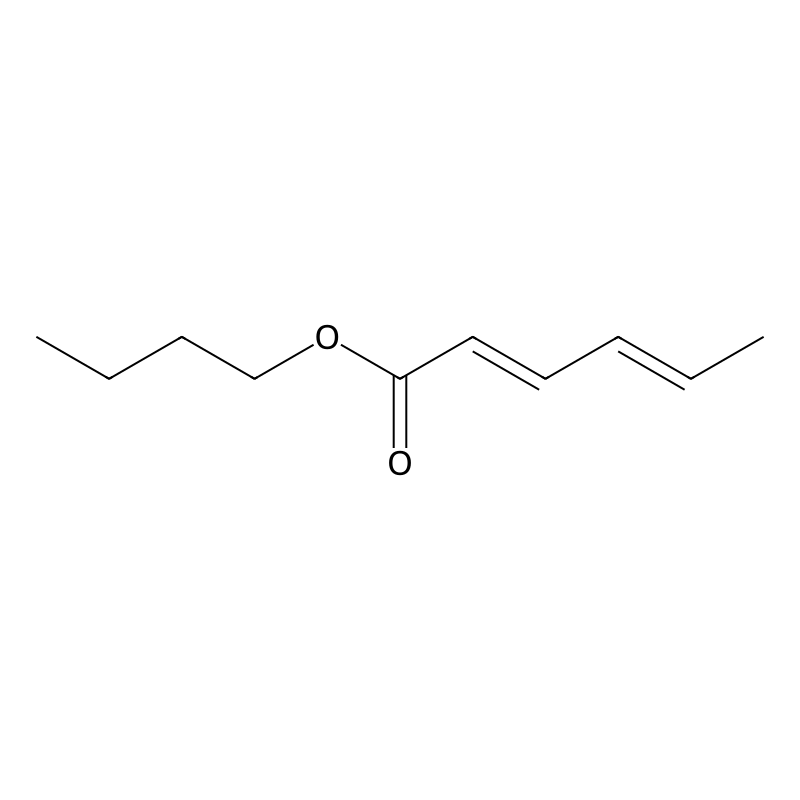

Butyl sorbate is an organic compound with the chemical formula C₁₀H₁₆O₂. It is an ester formed from sorbic acid and n-butyl alcohol. Butyl sorbate is often used in various applications due to its unique chemical properties, including its ability to act as a flavoring agent and preservative in food products. Its structure consists of a long hydrocarbon chain, which contributes to its solubility and volatility, making it suitable for use in various formulations.

- Hydrogenation: This reaction involves the addition of hydrogen to butyl sorbate, typically using a catalyst such as ruthenium, resulting in the formation of butyl cis-hex-3-enoate .

- Esterification: The formation of butyl sorbate from sorbic acid and n-butyl alcohol is an example of an esterification reaction, where an alcohol reacts with a carboxylic acid .

- Decomposition: Under certain conditions, butyl sorbate may decompose into smaller molecules, although specific conditions for this reaction are less documented.

Several methods exist for synthesizing butyl sorbate:

- Esterification Reaction: The most common method involves reacting sorbic acid with n-butyl acetate under acidic conditions to produce butyl sorbate .

- Using 1-Bromobutane: Another synthesis route involves the reaction of 1-bromobutane with potassium sorbate .

- Catalytic Hydrogenation: This method utilizes catalysts to facilitate the conversion of related compounds into butyl sorbate .

Butyl sorbate finds applications across various industries:

- Food Industry: Used as a flavoring agent and preservative due to its antimicrobial properties.

- Cosmetics: Acts as a solvent and stabilizer in cosmetic formulations.

- Pharmaceuticals: Utilized in drug formulations for its solubility and preservative qualities.

Butyl sorbate shares similarities with several other compounds, particularly esters derived from sorbic acid or similar fatty acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethyl Sorbate | C₈H₁₄O₂ | More volatile; commonly used as a flavoring agent |

| Methyl Sorbate | C₇H₁₂O₂ | Lower molecular weight; used similarly in food |

| Propyl Sorbate | C₉H₁₄O₂ | Slightly more hydrophobic; used in cosmetics |

Uniqueness of Butyl Sorbate

Butyl sorbate is unique due to its longer hydrocarbon chain compared to ethyl and methyl sorbates, which enhances its solubility in non-polar solvents and makes it particularly effective as a preservative in fatty food products. Its stability under various pH conditions also sets it apart from shorter-chain esters.

Gas Chromatographic Analysis

Gas chromatography represents the primary analytical technique for butyl sorbate characterization, offering exceptional separation efficiency and sensitivity [1] [2]. The compound exhibits distinct retention behavior across different stationary phases, enabling reliable identification and quantification protocols.

Non-polar Stationary Phase Analysis

Using RTX-5 capillary columns (10 meters × 0.18 millimeters internal diameter × 0.2 micrometers film thickness), butyl sorbate demonstrates a retention index of 1258 under temperature programming conditions [1]. The analytical protocol employs helium carrier gas with an initial temperature of 40°C maintained for 0.5 minutes, followed by a 50 Kelvin per minute ramp to 275°C [1]. This method provides excellent resolution for sorbate ester analysis in complex matrices.

Polar Stationary Phase Separation

Polar phase analysis utilizes Supelcowax-10 columns (60 meters × 0.32 millimeters × 0.25 micrometers), yielding a significantly higher retention index of 1694 [1]. The temperature program initiates at 50°C for 15 minutes, followed by a 2 Kelvin per minute increase to 230°C [1]. This extended retention on polar phases reflects the compound's ester functionality and conjugated diene system interactions with the polyethylene glycol stationary phase.

Classical Packed Column Methods

Traditional analytical approaches employ stainless steel columns (4 meters × 1/8 inch) packed with diethyleneglycol succinate mixed with phosphoric acid (DEGS-H3PO4) on Gaschrom Q support [2]. Operating at isothermal conditions of 175°C with nitrogen carrier gas at 200 milliliters per minute flow rate, this method enables quantitative determination with flame ionization detection [2].

High Performance Liquid Chromatographic Protocols

HPLC methodologies for butyl sorbate analysis predominantly utilize reversed-phase separation mechanisms with ultraviolet detection at characteristic wavelengths [3] [4] [5].

Reversed-Phase C18 Analysis

The primary analytical protocol employs ACE-121-1504 C18 columns (15 centimeters × 3.9 millimeters, 5 micrometers particle size) with ammonium acetate buffer:acetonitrile mobile phase (72:28 volume ratio) [3]. Detection wavelengths of 225 and 255 nanometers provide optimal sensitivity for sorbate compounds, with analysis completion within 6 minutes [3] [4].

Optimized Short Column Methods

Advanced protocols utilize Purospher STAR RP-18 columns (30 millimeters × 4 millimeters, 3 micrometers) with methanol:phosphate buffer (pH 3.70) mobile phase composition (20:80) [4]. The method achieves baseline separation with 1.0 milliliter per minute flow rate and temperature control at 25°C [4].

Monolithic Silica Applications

C18-bonded monolithic silica columns enable rapid analysis using phosphate buffer:water:acetonitrile (50:45:5) mobile phase systems [6]. This approach provides enhanced mass transfer characteristics and reduced analysis times for preservative determination in food matrices [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of butyl sorbate under electron ionization conditions (75 electronvolts) reveals characteristic fragmentation pathways that enable definitive structural identification [7] [8].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 168 (15.8% relative intensity), corresponding to the intact butyl sorbate molecule [7]. Primary fragmentation occurs through several competing pathways, including methyl radical loss (m/z 153, 2.1% intensity) and formyl radical elimination (m/z 139, 1.0% intensity) [7].

Alpha-Cleavage Mechanisms

The ethoxy radical loss (m/z 123, 1.1% intensity) represents alpha-cleavage adjacent to the ester carbonyl group [7]. This fragmentation pattern is characteristic of butyl ester compounds and provides diagnostic information for structural confirmation.

Base Peak Formation and McLafferty Rearrangement

The base peak occurs at m/z 95 (100% relative intensity), formed through McLafferty rearrangement involving the ester functionality [7]. This fragment corresponds to [C5H3O2]+ and represents the most stable ion in the fragmentation scheme [7]. The formation involves hydrogen transfer from the butyl chain to the ester oxygen, followed by elimination of butanol.

Secondary Fragmentation Processes

The fragment at m/z 97 (91.6% intensity) corresponds to [C5H5O2]+ and likely arises from the sorbate portion of the molecule [7]. The m/z 67 fragment (92.4% intensity, [C4H3O]+) represents further fragmentation of the conjugated diene system [7].

Alkyl Chain Fragmentations

Characteristic alkyl fragmentations include the propyl cation (m/z 57, 8.8% intensity) and ethoxy cation (m/z 41, 63.3% intensity) [7]. The acetyl cation (m/z 43, 7.4% intensity) and formyl cation (m/z 29, 25.8% intensity) provide additional structural confirmation [7].

Low Mass Fragments

The vinyl cation (m/z 27, 15.5% intensity) and methyl cation (m/z 15, 1.7% intensity) complete the fragmentation pattern, representing terminal breakdown products [7]. These fragments, while less diagnostic, contribute to the overall spectral fingerprint.

X-ray Crystallographic Studies

Crystallization Challenges and Limitations

X-ray crystallographic investigation of butyl sorbate presents significant challenges due to the compound's liquid state at ambient conditions and relatively low melting point range (120-140°C) [9] . The presence of the flexible butyl chain and conjugated diene system creates conformational diversity that impedes crystal formation.

Structural Characteristics Affecting Crystallization

The molecular structure contains two E,E-configured double bonds in the hexadienoate chain, creating a rigid planar geometry for the sorbate portion [11] [12]. However, the butyl ester group introduces conformational flexibility through rotation around carbon-carbon and carbon-oxygen single bonds [12]. This combination of rigid and flexible segments often prevents the formation of well-ordered crystal lattices necessary for diffraction studies.

Alternative Crystallographic Approaches

Related sorbate compounds have been successfully crystallized and analyzed, providing indirect structural insights [13] [14]. Polymeric derivatives of sorbate esters, including poly(adamantyl sorbate), have yielded crystallographic data that illuminate packing arrangements and intermolecular interactions [14]. These studies reveal that sorbate esters typically adopt extended conformations with parallel chain arrangements in the solid state.

Theoretical Crystal Structure Predictions

Computational crystallography methods can predict potential crystal structures for butyl sorbate despite experimental limitations [15] [16]. These approaches utilize molecular mechanics and density functional theory calculations to explore possible packing arrangements and predict unit cell parameters.

Intermolecular Interaction Analysis

The primary intermolecular forces governing potential crystal packing include van der Waals interactions between alkyl chains and dipole-dipole interactions involving the ester carbonyl groups [17]. The conjugated diene system may contribute to π-π stacking interactions in certain crystal forms, though the aliphatic ester substituent likely prevents extensive aromatic-type interactions.

Polymorphism Considerations

Multiple polymorphic forms are theoretically possible due to conformational flexibility in the butyl chain and different possible orientations of the conjugated diene system [17]. Each polymorph would exhibit distinct unit cell parameters and packing densities, affecting physical properties such as melting point and dissolution behavior.

Computational Modeling of Molecular Interactions

Density Functional Theory Calculations

Computational studies of butyl sorbate employ density functional theory (DFT) methods to elucidate electronic structure, conformational preferences, and molecular properties [18] [19] [20]. The B3LYP functional with def2-TZVP basis sets provides an optimal balance between accuracy and computational efficiency for this system [18] [19].

Electronic Structure Analysis

DFT calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the conjugated diene system, while the lowest unoccupied molecular orbital (LUMO) exhibits significant π* character across the C=C-C=C framework [21]. The calculated HOMO-LUMO gap provides insights into electronic excitation energies and chemical reactivity patterns.

Conformational Energy Landscape

Systematic conformational analysis identifies multiple low-energy conformers differing primarily in the orientation of the butyl ester group relative to the sorbate backbone [22] [23]. The global minimum conformation exhibits an extended arrangement with minimal steric interactions between the alkyl chain and conjugated system [21]. Energy differences between conformers typically range from 0.5 to 3.0 kilocalories per mole, indicating significant conformational flexibility at ambient temperatures.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide dynamic insights into butyl sorbate behavior in various environments [24] [25] [26]. These calculations employ classical force fields such as AMBER or CHARMM, parameterized for organic ester compounds.

Thermal Motion and Flexibility

MD trajectories reveal significant thermal motion in the butyl chain, with torsional rotations occurring on picosecond timescales [26]. The conjugated diene portion exhibits more restricted motion, maintaining planarity due to π-electron delocalization [24]. Temperature-dependent simulations demonstrate increasing conformational sampling at elevated temperatures, consistent with experimental observations of liquid-state behavior.

Solvation and Intermolecular Interactions

Simulations in explicit solvent environments elucidate solvation patterns and intermolecular interaction preferences [27]. In hydrophobic solvents, butyl sorbate molecules tend to aggregate through van der Waals interactions, while polar solvents disrupt these associations and promote isolated molecular behavior [27].

Quantum Chemical Property Predictions

Advanced quantum chemical calculations predict various molecular properties relevant to analytical characterization [22] [28] [29]. These include spectroscopic parameters, thermodynamic quantities, and electronic properties.

Vibrational Frequency Calculations

Calculated vibrational frequencies at the DFT level provide theoretical infrared and Raman spectra for comparison with experimental data [30]. The characteristic C=O stretch appears at approximately 1715 cm⁻¹, while C=C stretches of the conjugated system occur in the 1620-1650 cm⁻¹ region [21]. These calculations aid in spectral interpretation and structural confirmation.

Chemical Shift Predictions

Nuclear magnetic resonance chemical shift calculations enable theoretical ¹H and ¹³C spectra generation [22]. The calculated chemical shifts for the diene protons appear in the 6.1-7.3 parts per million range, consistent with experimental observations [7]. Carbon chemical shifts for the conjugated system fall between 120-150 parts per million, reflecting the electronic environment of the π-system [7].

Thermodynamic Property Estimation

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant